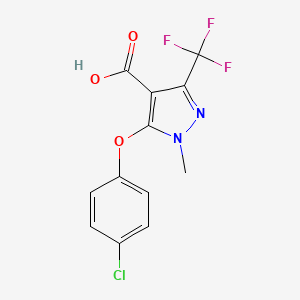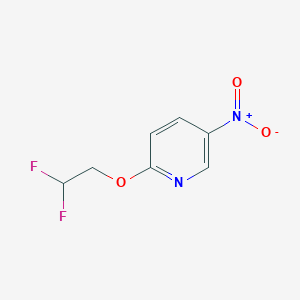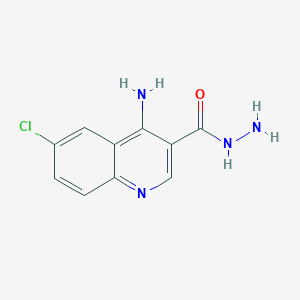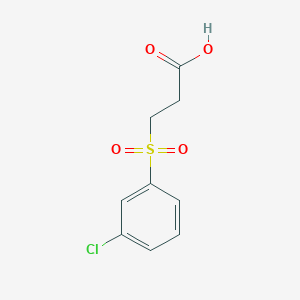
2-(Benzyl(methyl)amino)benzaldehyde
Descripción general
Descripción
“2-(Benzyl(methyl)amino)benzaldehyde” is a complex organic compound. It’s likely to be a derivative of benzaldehyde, which is a simple aromatic aldehyde and is one of the most basic forms of aldehydes . Benzaldehyde is a colorless or slightly yellow liquid with a characteristic odor of bitter almonds .
Aplicaciones Científicas De Investigación
Electroluminescent Materials for OLEDs
2-Aminobenzaldehyde serves as a precursor in the preparation of electroluminescent materials used in organic light-emitting diodes (OLEDs). By incorporating this compound into the synthesis process, researchers can enhance the luminescent properties of OLEDs, leading to improved display technologies and energy-efficient lighting systems .
Friedlander-Type Synthesis
In organic synthesis, 2-aminobenzaldehyde plays a crucial role in the Friedlander-type reaction. This reaction allows the construction of benzoxazoles, which are heterocyclic compounds with diverse applications. Benzoxazoles find use in pharmaceuticals, agrochemicals, and materials science. Researchers explore the versatility of this reaction to create novel benzoxazole derivatives with specific properties .
Catalytic Hydrogenation to Benzyl Alcohol
Selective hydrogenation of benzaldehyde (BAld) is essential for producing benzyl alcohol (BA), a valuable feedstock in pharmaceutical synthesis, ink formulations, paints, and lacquers. Recent studies have focused on efficient catalysts for this transformation. Notably, immobilized Pd nanoparticles on amine-functionalized clinoptilolite (CLI) exhibit high selectivity toward BA in the hydrogenation of BAld under visible light illumination. This innovative approach contributes to the development of bifunctional hydrogenation catalysts with high efficiency .
Anticancer Activity via Tetrazole Fused Benzoxazoles
Researchers have explored the synthesis of tetrazole-fused benzoxazoles using 2-aminobenzaldehyde. These compounds exhibit promising anticancer activity. The synthetic strategy involves reactions with aromatic nitriles and subsequent transformations, leading to novel benzoxazole derivatives with potential therapeutic applications .
Green Production of Benzaldehyde
Methyl benzoate, a cost-effective raw material, can be catalytically hydrogenated to produce benzaldehyde. This one-step process aligns with the principles of atom economy and green production. Benzaldehyde is widely used in food flavoring, cosmetics, and pharmaceuticals .
Gold-Catalyzed Cyclopropyl Carbinol Rearrangement
2-Aminobenzaldehyde participates in the preparation of 2-tosylaminophenyl cyclopropylmethanols, which are intermediates in gold-catalyzed cyclopropyl carbinol rearrangement reactions. These transformations enable the construction of complex molecular architectures for various applications in synthetic chemistry .
Mecanismo De Acción
Target of Action
The primary target of 2-(Benzyl(methyl)amino)benzaldehyde is the benzylic position of the compound . The benzylic position is the carbon atom next to the aromatic ring, which is activated towards free radical attack . This activation is due to the adjacent aromatic ring, which provides resonance stabilization .
Mode of Action
The compound interacts with its targets through a series of reactions. One such reaction is the formation of oximes and hydrazones . In this reaction, the nitrogen acts as a nucleophile, reacting with the partially positive carbon . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Another reaction involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
The compound affects several biochemical pathways. One such pathway involves the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This oxidation is usually effected by hot acidic permanganate solutions .
Result of Action
The result of the compound’s action is the formation of new compounds through a series of reactions. For instance, the formation of oximes and hydrazones results in the dehydration of the adduct . Similarly, the free radical bromination, nucleophilic substitution, and oxidation reactions lead to the formation of succinimide .
Action Environment
The action of 2-(Benzyl(methyl)amino)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other reactants, such as NBS, can initiate certain reactions . Additionally, the pH of the environment can impact the compound’s reactivity, as certain reactions are acid-catalyzed .
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKNKCGZXXLERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033347.png)

![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)
![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)

![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)


![3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3033362.png)
![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)
![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)